Drostanolone Enanthate
Description
Contextualizing Synthetic Steroids within Endocrine Science
Synthetic steroids are a cornerstone of modern endocrine science, offering powerful tools to probe and manipulate the complex signaling pathways governed by hormones. These man-made molecules are structurally based on the natural steroid nucleus, a four-ring carbon structure. By systematically modifying this core, chemists can create a vast array of compounds with altered biological activities, receptor affinities, and metabolic stabilities. ontosight.ai This field of research is driven by the quest for new therapeutic agents with improved effectiveness and safety profiles. ontosight.ai
The endocrine system relies on a delicate balance of hormones to regulate a multitude of physiological processes. Steroid hormones, such as testosterone (B1683101), play a pivotal role in this regulation. Synthetic steroids, by mimicking or antagonizing the actions of these natural hormones, allow researchers to investigate the intricate mechanisms of endocrine control. ontosight.ai
Overview of Androgen Receptor Ligands in Experimental Systems
Androgens exert their effects by binding to and activating the androgen receptor (AR), a protein that acts as a ligand-inducible transcription factor. oup.combioscientifica.com Upon binding to a ligand, such as testosterone or its more potent metabolite dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, translocates to the cell nucleus, and modulates the expression of target genes. bioscientifica.comnih.gov
In biomedical research, various cell-based model systems have been developed to screen and characterize compounds for their interaction with the AR. nih.gov These experimental systems are crucial for identifying novel AR ligands and elucidating their specific effects. They often utilize reporter genes that are activated by AR, providing a measurable output of androgenic activity. nih.gov This allows for the quantitative assessment of both agonistic (activating) and antagonistic (blocking) properties of synthetic compounds. nih.gov
Historical Context of Steroidal Compound Research and Derivatization Approaches
The history of steroidal compound research is marked by a continuous effort to refine and improve upon naturally occurring hormones. Early research focused on isolating and identifying the chemical structures of these vital molecules. This foundational work paved the way for the synthesis of these compounds in the laboratory, opening the door to the creation of novel derivatives. researchgate.net
A key strategy in this endeavor has been derivatization, the chemical modification of a parent compound to alter its properties. theses.czresearchgate.net For steroids, this often involves the addition of functional groups to the steroid backbone. ontosight.aibmc-rm.org These modifications can influence a compound's solubility, stability, and how it interacts with its target receptor. ontosight.aitheses.cz For instance, esterification, the process of adding an ester group, is a common technique used to prolong the half-life of a steroid after administration. mdpi.com The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), has been instrumental in identifying and characterizing these synthetic derivatives and their metabolites. uniroma1.itnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-5-6-7-8-9-25(29)30-24-13-12-21-20-11-10-19-16-23(28)18(2)17-27(19,4)22(20)14-15-26(21,24)3/h18-22,24H,5-17H2,1-4H3/t18-,19+,20+,21+,22+,24+,26+,27+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYZYASFVYLKPE-PCWAKFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928535 | |
| Record name | Dromostanolone enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-31-5 | |
| Record name | Dromostanolone enanthate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Biotransformation of Drostanolone Enanthate Analogues
Microbial Biotransformation as a Synthetic Strategy
Microbial biotransformation represents a powerful and efficient method for the structural modification of organic compounds, particularly steroids, which are often challenging to derivatize using conventional chemical methods. nih.govfrontiersin.org This technique leverages the diverse enzymatic machinery of microorganisms to catalyze regio- and stereoselective reactions, offering an environmentally friendly and economical approach to generating novel analogues of existing drugs. rsc.org
Application of Fungal Cultures in Steroid Derivatization
Fungi are particularly valuable in steroid biotransformation due to the presence of a wide array of enzymes, including cytochrome P450 systems, which can perform specific hydroxylations and other modifications. frontiersin.org Several fungal cultures have been successfully employed to create derivatives of drostanolone (B1670957) enanthate and other steroids.
Cephalosporium aphidicola : This fungus has been utilized in the biotransformation of drostanolone enanthate, leading to the production of several metabolites. nih.govnih.gov Fermentation of this compound with C. aphidicola has yielded new and known compounds through reactions such as de-esterification, carbonyl reduction, dehydrogenation, and hydroxylation. researchgate.net For instance, incubation of this compound with C. aphidicola resulted in the formation of 2α-methyl-3α,17β-dihydroxy-5α-androstane and 2α-methyl-5α-androsta-17β-hydroxy-3-one. nih.govfrontiersin.org
Fusarium lini : This fungal species has also been instrumental in the biotransformation of this compound. nih.govnih.gov Studies have shown that F. lini can catalyze various reactions, including hydroxylation and the formation of diones. nih.govfrontiersin.org Specific metabolites identified from the biotransformation of this compound with F. lini include 2α-methyl-7α-hydroxy-5α-androstan-3,17-dione and 2-methylandrosta-1,4-diene-3,17-dione. nih.govfrontiersin.org Fusarium lini is also known to promote 1-dehydrogenation of steroids, a reaction rarely observed in fungal cultures. nih.govtandfonline.com
Beauveria bassiana : This fungus is a versatile whole-cell biocatalyst used for steroid transformations. uiowa.edu The biotransformation of drostanolone heptanoate (B1214049) with Beauveria bassiana has been shown to yield new transformed products. rsc.org The main reactions catalyzed by B. bassiana on the drostanolone skeleton include hydroxylation at various positions (C-5, C-7, C-11, C-14, C-15, and C-20), hydrolysis of the ester group at C-17, and reduction of the carbonyl group at C-3. rsc.org Research has also focused on enhancing the hydroxylation capacity of B. bassiana using n-alkane solvents to improve the synthesis of valuable steroid intermediates. aiche.orgjournaljabb.com
Macrophomina phaseolina : This fungus has been used to biotransform drostanolone heptanoate, resulting in the formation of new and known metabolites. rsc.org M. phaseolina is capable of catalyzing hydroxylations at various positions of the steroid nucleus. rsc.org It has also been used in the biotransformation of other steroids like mestanolone (B1676315) and mesterolone, producing hydroxylated and dione (B5365651) derivatives. rsc.orgresearchgate.net
Identification of Microbial Enzymes Involved in Biotransformation
The diverse chemical modifications observed during microbial biotransformation are carried out by a range of specific enzymes. frontiersin.orgnih.gov The primary enzymes involved in the derivatization of this compound and other steroids include:
Reductase : These enzymes are responsible for the reduction of carbonyl groups. For example, the reduction of the C-3 ketone in this compound to a hydroxyl group is a common transformation. nih.govnih.gov
Oxidase : Oxidases catalyze oxidation reactions, such as the introduction of hydroxyl groups or the formation of ketones. nih.govnih.gov
Dehydrogenase : These enzymes are involved in the introduction of double bonds through the removal of hydrogen atoms, a key step in the formation of diene derivatives. nih.govnih.gov
Hydrolase : Hydrolases are crucial for the cleavage of ester bonds, such as the hydrolysis of the enanthate ester at the C-17 position of this compound to yield the corresponding alcohol. nih.govnih.gov
P450 Cytochrome Systems : This superfamily of enzymes is particularly important for the regio- and stereospecific hydroxylation of the steroid skeleton. frontiersin.org Fungal P450 systems are highly efficient in catalyzing these challenging reactions. frontiersin.orgfrontiersin.org
Characterization of Novel Biotransformed Metabolites
The biotransformation of this compound by fungal cultures has led to the isolation and characterization of several novel metabolites. nih.govfrontiersin.orgnih.gov These new compounds are identified using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS), as well as single-crystal X-ray diffraction. nih.govnih.gov
For example, fermentation of this compound with Cephalosporium aphidicola and Fusarium lini yielded five new metabolites:
2α-methyl-3α,14α,17β-trihydroxy-5α-androstane
2α-methyl-7α-hydroxy-5α-androstan-3,17-dione
2-methylandrosta-11α-hydroxy-1,4-diene-3,17-dione
2-methylandrosta-14α-hydroxy-1,4-diene-3,17-dione
2-methyl-5α-androsta-7α-hydroxy-1-ene-3,17-dione nih.govfrontiersin.orgnih.gov
Additionally, three known metabolites were also identified:
2α-methyl-3α,17β-dihydroxy-5α-androstane
2-methylandrosta-1,4-diene-3,17-dione
2α-methyl-5α-androsta-17β-hydroxy-3-one nih.govnih.gov
**Table 1: Metabolites from Biotransformation of this compound with C. aphidicola and *F. lini***
| Metabolite Name | Molecular Formula | Key Transformation |
|---|---|---|
| 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane | C₂₀H₃₄O₃ | Hydroxylation, Carbonyl Reduction, De-esterification |
| 2α-methyl-7α-hydroxy-5α-androstan-3,17-dione | C₂₀H₃₀O₃ | Hydroxylation, De-esterification |
| 2-methylandrosta-1,4-diene-3,17-dione | C₂₀H₂₆O₂ | Dehydrogenation, De-esterification |
| 2-methylandrosta-11α-hydroxy-1,4-diene-3,17-dione | C₂₀H₂₆O₃ | Hydroxylation, Dehydrogenation, De-esterification |
| 2-methylandrosta-14α-hydroxy-1,4-diene-3,17-dione | C₂₀H₂₆O₃ | Hydroxylation, Dehydrogenation, De-esterification |
| 2-methyl-5α-androsta-7α-hydroxy-1-ene-3,17-dione | C₂₀H₂₈O₃ | Hydroxylation, Dehydrogenation, De-esterification |
| 2α-methyl-3α,17β-dihydroxy-5α-androstane | C₂₀H₃₄O₂ | Carbonyl Reduction, De-esterification |
| 2α-methyl-5α-androsta-17β-hydroxy-3-one | C₂₀H₃₂O₂ | De-esterification |
Data sourced from studies on the microbial transformation of this compound. nih.govfrontiersin.orgnih.gov
Regio- and Stereoselective Modifications via Biocatalysis
A significant advantage of using microbial systems for steroid modification is their high degree of regio- and stereoselectivity. frontiersin.orgmdpi.com Enzymes within the microorganisms can target specific positions on the steroid nucleus and introduce functional groups with a precise spatial orientation. frontiersin.org This level of control is often difficult and costly to achieve through traditional chemical synthesis. rsc.org
Fungal cultures, in particular, are adept at performing stereo- and regio-specific hydroxylations, largely due to their cytochrome P450 enzyme systems. frontiersin.org For instance, in the biotransformation of this compound with Cephalosporium aphidicola and Fusarium lini, hydroxylations were observed to occur specifically at the alpha (α) positions of the steroid. nih.govfrontiersin.orgnih.gov This specificity is crucial as the biological activity of a steroid can be significantly altered by the position and orientation of a hydroxyl group. mdpi.com The ability to achieve these selective modifications makes biocatalysis an invaluable tool in the development of new steroid derivatives with potentially enhanced or novel pharmacological properties. mdpi.comacs.org
Conventional Chemical Synthetic Routes to Drostanolone Derivatives (as a comparative academic point, without specific protocols)
While biocatalysis offers a highly specific and often more environmentally friendly approach, conventional chemical synthesis remains a fundamental method for producing steroid derivatives. The synthesis of drostanolone itself involves the modification of dihydrotestosterone (B1667394) (DHT). One documented route begins with the treatment of DHT with methyl formate (B1220265) and a strong base, followed by catalytic hydrogenation to introduce the 2α-methyl group. wikipedia.org
Derivatization of the core drostanolone structure through chemical means would typically involve a series of protection and deprotection steps to shield reactive functional groups while modifying a specific part of the molecule. For example, introducing a new functional group would require carefully chosen reagents and reaction conditions to ensure the desired outcome and avoid unwanted side reactions. Compared to the often single-step, highly selective transformations achieved through biocatalysis, chemical synthesis can be a multi-step, labor-intensive process that may generate more waste products. frontiersin.orgrsc.org However, chemical synthesis provides a high degree of control and predictability, allowing for the creation of a wide range of derivatives that may not be accessible through microbial transformation.
Molecular and Cellular Mechanisms of Action
Androgen Receptor Binding and Activation Kinetics
Like other AAS, drostanolone (B1670957) functions as an agonist of the androgen receptor (AR). wikipedia.orgwikipedia.org This interaction is the foundational step for its anabolic and androgenic effects. Drostanolone Enanthate is a prodrug, meaning it becomes active after being metabolized in the body to its active form, drostanolone. wikipedia.org
Drostanolone is a derivative of dihydrotestosterone (B1667394) (DHT) and, like DHT, it exhibits a strong binding affinity for the androgen receptor. chemicalbook.comkjsm.org DHT itself binds to the AR with a higher affinity and dissociates more slowly than testosterone (B1683101), making it a more potent androgen. kjsm.orgnih.gov While specific quantitative binding affinity data for drostanolone compared to testosterone and DHT can vary across studies, it is generally understood to have a significant affinity for the AR.
Interactive Data Table: Relative Binding Affinities of Select Steroids to the Androgen Receptor
| Steroid | Relative Binding Affinity (%) to Androgen Receptor |
| Dihydrotestosterone (DHT) | 60–120 |
| Testosterone | Not explicitly quantified in the provided results |
| Drostanolone | 39 |
| Nandrolone | 154–155 |
| Metribolone (Methyltrienolone) | 199–210 |
Note: Data is compiled from various sources and represents a relative comparison. The binding affinity of Testosterone is the baseline to which others are often compared.
Upon binding to the androgen receptor in the cytoplasm of a cell, drostanolone induces a conformational change in the receptor protein. This change causes the receptor to dissociate from heat shock proteins and translocate into the cell nucleus. patsnap.com
Inside the nucleus, the drostanolone-AR complex binds to specific DNA sequences known as androgen response elements (AREs). patsnap.com This binding initiates the transcription of target genes, leading to an increase in protein synthesis (anabolism) and a decrease in the breakdown of amino acids (catabolism). wikipedia.org This genomic pathway is the primary mechanism through which androgens mediate their effects on muscle growth and other tissues. kjsm.orgnih.gov The activation of the AR by androgens like drostanolone can regulate the transcription of various genes, leading to enhanced muscle protein synthesis. nih.gov
Resistance to Metabolic Breakdown at the Molecular Level
Drostanolone possesses a molecular structure that confers resistance to certain metabolic pathways. A key feature is the presence of a methyl group at the C2α position. wikipedia.org This modification protects the molecule from being readily broken down by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD), which is present in skeletal muscle and other tissues. wikipedia.orgwikipedia.org The 3α-HSD enzyme typically converts DHT into a less active metabolite. kjsm.orgnih.gov By being a poor substrate for this enzyme, drostanolone maintains its active form for a longer period in the muscle tissue, contributing to its anabolic effects. wikipedia.orgwikipedia.org
Modulation of Specific Cellular Pathways (e.g., protein synthesis in cell lines, fatty acid synthesis inhibition in research models)
The activation of the androgen receptor by drostanolone directly influences cellular pathways related to growth and metabolism. A primary outcome is the enhancement of protein synthesis. wikipedia.org This is a key anabolic effect mediated by the transcriptional changes initiated by the activated AR complex. wikipedia.orgkjsm.org Research has shown that androgens can upregulate the expression of genes involved in muscle protein synthesis. nih.gov
Interaction with Other Steroidal Pathways (e.g., Aromatase, 5α-reductase, 3α-hydroxysteroid dehydrogenase activity and implications for molecular activity)
Drostanolone's chemical structure as a DHT derivative significantly influences its interaction with other key enzymes in steroid metabolism. wikipedia.orgwikipedia.org
Aromatase: Drostanolone is not a substrate for the aromatase enzyme. wikipedia.orgwikipedia.org This means it cannot be converted into estrogenic metabolites. wikipedia.orgwikipedia.org This lack of aromatization is a key characteristic, distinguishing it from testosterone. Some sources suggest that drostanolone may even have anti-estrogenic properties by potentially inhibiting the aromatase enzyme or blocking the estrogen receptor. chemicalbook.comcyzenbiocare.com
5α-reductase: As a derivative of DHT, drostanolone does not need to be, and is not, a substrate for the 5α-reductase enzyme. wikipedia.orgwikipedia.org This enzyme is responsible for converting testosterone into the more potent androgen, DHT. kjsm.orgnih.gov Since drostanolone is already a form of DHT, this pathway is not relevant to its action.
3α-hydroxysteroid dehydrogenase (3α-HSD): Drostanolone is a poor substrate for the 3α-HSD enzyme. wikipedia.orgwikipedia.org This enzyme is responsible for deactivating DHT by converting it to 5α-androstane-3α,17β-diol. nih.govoup.com Drostanolone's resistance to this enzyme allows it to remain active in target tissues for a longer duration, which is believed to contribute to its anabolic effects. wikipedia.orgwikipedia.org
Metabolism and Metabolite Characterization in Non Human Biological Systems
Identification of Metabolites from Microbial Biotransformation
The biotransformation of Drostanolone (B1670957) Enanthate by fungal cultures, such as Cephalosporium aphidicola and Fusarium lini, yields a variety of metabolites. nih.govfrontiersin.org These transformations are catalyzed by a range of microbial enzymes including hydrolases, reductases, oxidases, and dehydrogenases. nih.govresearchgate.net The primary metabolic reactions observed involve hydroxylation at various positions on the steroid nucleus, hydrolysis of the C-17 enanthate ester, reduction of the C-3 carbonyl group, and dehydrogenation to introduce double bonds. nih.govfrontiersin.orgresearchgate.net
Incubation of Drostanolone Enanthate with C. aphidicola and F. lini has resulted in the isolation and characterization of several metabolites, including previously unknown compounds. nih.govoaepublish.com This approach serves as an efficient method for synthesizing derivatives that can be studied further. frontiersin.org
Microbial systems, particularly fungi, are proficient in introducing hydroxyl (-OH) groups at various positions on the Drostanolone steroid backbone with high stereo- and regioselectivity. nih.govfrontiersin.org This is largely attributed to the presence of cytochrome P450 enzyme systems. nih.govfrontiersin.org Studies involving Cephalosporium aphidicola and Fusarium lini have demonstrated that hydroxylation occurs at several alpha (α) positions on the steroid nucleus. nih.govresearchgate.net
Key hydroxylation patterns identified include:
7α-hydroxylation: The introduction of a hydroxyl group at the C-7α position. nih.govoaepublish.com
11α-hydroxylation: The formation of a hydroxyl group at the C-11α position. oaepublish.com
14α-hydroxylation: The addition of a hydroxyl group at the C-14α position. nih.govoaepublish.com
One notable metabolite, 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane, was identified following incubation with C. aphidicola, indicating hydroxylation at C-14, reduction at C-3, and cleavage of the ester side chain. nih.govfrontiersin.org Another example is 2α-methyl-7α-hydroxy-5α-androstan-3,17-dione, which shows hydroxylation at the C-7 position. nih.gov
| Metabolite Name | Fungus | Hydroxylation Position(s) |
|---|---|---|
| 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane | Cephalosporium aphidicola | 14α |
| 2α-methyl-7α-hydroxy-5α-androstan-3,17-dione | Cephalosporium aphidicola, Fusarium lini | 7α |
| 2-methylandrosta-11α-hydroxy-1, 4-diene-3,17-dione | Cephalosporium aphidicola | 11α |
| 2-methylandrosta-14α-hydroxy-1,4-diene-3,17-dione | Cephalosporium aphidicola | 14α |
| 2-methyl-5α-androsta-7α-hydroxy-1-ene-3,17-dione | Fusarium lini | 7α |
A primary and essential step in the metabolism of this compound is the hydrolytic cleavage of the enanthate ester group at the C-17β position. nih.govfrontiersin.org This reaction is catalyzed by microbial hydrolase enzymes and results in the release of the free steroid, Drostanolone (2α-methyl-17β-hydroxy-5α-androstan-3-one), and heptanoic acid. frontiersin.orgresearchgate.net The resulting Drostanolone molecule then becomes the substrate for further enzymatic modifications, such as hydroxylation and oxidation-reduction reactions. frontiersin.org The formation of nearly all identified metabolites is preceded by this de-esterification step. nih.govfrontiersin.orgresearchgate.net
Microbial enzymes also catalyze oxidation-reduction reactions on the Drostanolone nucleus. nih.govresearchgate.net
Carbonyl Group Reduction: The ketone group at the C-3 position is a common target for reduction by microbial reductases. This typically results in the formation of a hydroxyl group. For instance, the metabolite 2α-methyl-3α,17β-dihydroxy-5α-androstane is formed through the reduction of the C-3 carbonyl in Drostanolone. nih.govfrontiersin.org The formation of 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane also involves the reduction of this C-3 ketone. frontiersin.org
Dehydrogenation: Dehydrogenase enzymes introduce unsaturation (double bonds) into the steroid's A-ring. nih.govresearchgate.net This is observed in the formation of metabolites like 2-methylandrosta-1,4-diene-3,17-dione, where double bonds are introduced between C-1/C-2 and C-4/C-5. nih.govfrontiersin.org
Analytical Approaches for Metabolite Structure Elucidation
The determination of the precise chemical structures of the metabolites generated from microbial biotransformation relies on a combination of advanced spectroscopic techniques. nih.govfrontiersin.org These methods provide detailed information about molecular weight, elemental composition, and the three-dimensional arrangement of atoms.
High-Resolution Electron Impact Mass Spectrometry (HREI-MS) is a critical tool for elucidating metabolite structures. It provides the exact mass of the molecular ion ([M]⁺), which allows for the determination of the elemental composition and molecular formula of a compound with high accuracy. nih.govfrontiersin.org For example, the molecular formula for the metabolite 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane was determined to be C₂₀H₃₄O₃ based on the HREI-MS measurement of its molecular ion at an m/z of 322.2517. frontiersin.org This data indicated the reduction of the C-3 ketone, hydrolytic cleavage of the ester chain, and the addition of one oxygen atom compared to the parent Drostanolone molecule. frontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of metabolites. nih.govfrontiersin.org One-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule. frontiersin.orgnih.gov
¹H-NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ) and coupling patterns are used to assign protons to specific positions in the steroid nucleus. frontiersin.orgnih.gov
¹³C-NMR (Carbon-13 NMR): Reveals the number of chemically non-equivalent carbon atoms in a molecule. The chemical shift of each carbon signal provides insight into its functional group and hybridization state. frontiersin.org
In the structural analysis of the metabolites of this compound, ¹H- and ¹³C-NMR data were used to confirm hydroxylation sites, the stereochemistry of newly formed hydroxyl groups, and the positions of new double bonds. nih.govfrontiersin.org For instance, the structure of 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane was conclusively determined through extensive NMR analysis, with its final structure and stereochemistry confirmed by single-crystal X-ray diffraction analysis. frontiersin.org
| Metabolite | Analytical Technique | Key Findings |
|---|---|---|
| 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane | HREI-MS | [M]⁺ at m/z 322.2517, confirming molecular formula C₂₀H₃₄O₃. frontiersin.org |
| ¹H-NMR, ¹³C-NMR | Confirmed three hydroxyl groups and their positions/stereochemistry (3α, 14α, 17β). frontiersin.org | |
| 2-methylandrosta-1,4-diene-3,17-dione | HREI-MS | [M]⁺ at m/z 298.1943, confirming molecular formula C₂₀H₂₆O₂. nih.gov |
| ¹H-NMR, ¹³C-NMR | Identified olefinic protons and carbons, confirming double bonds at C-1/C-2 and C-4/C-5. nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable analytical technique employed in the characterization of this compound and its metabolites by identifying the functional groups present in their molecular structures. This method measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at specific frequencies, resulting in a unique spectral fingerprint that aids in structure elucidation.
In studies involving the biotransformation of this compound, IR spectroscopy has been utilized to confirm structural modifications in the resulting metabolites. For instance, the introduction of hydroxyl (-OH) groups, a common metabolic pathway, can be identified by characteristic absorption bands in the IR spectrum. In the analysis of one of the metabolites of this compound, 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane, the IR spectrum showed distinct absorbance peaks at 3,531 cm⁻¹ and 3,423 cm⁻¹, which are indicative of the presence of hydroxyl groups frontiersin.org. The parent compound, this compound, would exhibit a characteristic ester carbonyl stretch, which would be absent or altered in metabolites where the enanthate group has been hydrolyzed.
The application of IR spectroscopy, often in conjunction with other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides confirmatory evidence for the structural changes occurring during metabolism rsc.org.
Table 1: Characteristic Infrared (IR) Absorption Bands for a this compound Metabolite
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Hydroxyl (-OH) | 3,531 | frontiersin.org |
| Hydroxyl (-OH) | 3,423 | frontiersin.org |
Single-Crystal X-ray Diffraction Analysis of Metabolites
Single-crystal X-ray diffraction is a powerful analytical method that provides unambiguous determination of the three-dimensional structure of crystalline compounds. This technique has been instrumental in elucidating the precise stereochemistry of this compound and its metabolites, offering definitive structural information that complements data from other analytical methods.
In the context of this compound metabolism studies, single-crystal X-ray diffraction has been successfully applied to determine the crystal structures of the parent compound and several of its microbially transformed metabolites nih.gov. This analysis confirms the molecular connectivity and provides detailed information about bond lengths, bond angles, and the conformation of the steroid rings.
For example, the analysis of a metabolite identified as 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane revealed that the A, B, and C rings of the steroid nucleus adopt a chair conformation, while the D ring is in an envelope conformation. Furthermore, the analysis confirmed the α-orientation of the hydroxyl groups at C-3 and C-14, and the β-orientation of the hydroxyl group at C-17 frontiersin.org.
The crystallographic data obtained from these analyses are often submitted to crystallographic databases, such as the Cambridge Crystallographic Data Collection (CCDC), making them available for future research nih.gov.
Table 2: Single-Crystal X-ray Diffraction Data for this compound and its Metabolites
| Parameter | This compound (Compound 1) | Metabolite (Compound 2) | Metabolite (Compound 5) |
| Empirical Formula | C₂₇H₄₄O₃ | C₂₀H₃₀O₃ | C₂₀H₂₆O₂ |
| Formula Weight | 416.62 | 322.25 | 298.19 |
| Wavelength (Å) | 1.54178 | 1.54178 | 1.54178 |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁ |
| a (Å) | 6.0921(3) | 7.3734(2) | 6.4521(2) |
| b (Å) | 12.0538(6) | 12.1643(4) | 11.2345(4) |
| c (Å) | 33.197(2) | 20.1569(6) | 11.6789(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 90 | 100.987(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 2437.9(2) | 1807.47(9) | 831.32(5) |
| Z | 4 | 4 | 2 |
| Calculated Density (Mg/m³) | 1.135 | 1.185 | 1.191 |
| Absorption Coefficient (mm⁻¹) | 0.564 | 0.632 | 0.597 |
| F(000) | 920 | 704 | 324 |
| Data sourced from a study on the biotransformation of this compound nih.govresearchgate.net. |
Structural Activity Relationship Sar Studies of Drostanolone Enanthate and Its Derivatives
Impact of Esterification on Steroid Activity and Stability
Esterification is a common chemical modification of steroidal hormones used to enhance their therapeutic utility. In the case of drostanolone (B1670957) enanthate, the addition of a heptanoate (B1214049) (enanthate) ester at the 17β-hydroxyl group is a critical structural feature that significantly modifies its pharmacokinetic profile. mdpi.com
The primary impact of this esterification is the prolongation of the steroid's half-life in the body. chemicalbook.com The parent hormone, drostanolone, has a much shorter duration of action. By adding the enanthate ester, the molecule becomes more lipophilic (fat-soluble). researchgate.net When administered, drostanolone enanthate is stored in adipose tissue and released slowly into the bloodstream. nih.gov Once in circulation, enzymes called esterases cleave off the enanthate ester, releasing the active drostanolone hormone over an extended period. nih.gov This creates a sustained release of the active compound, reducing the frequency of administration required to maintain stable blood levels. chemicalbook.com
This modification does not, however, alter the intrinsic anabolic or androgenic effects of the drostanolone molecule itself; it only affects the release rate and duration of action. chemicalbook.com The stability and solubility of the steroid are also changed by the addition of the ester. Increased lipid solubility can pose challenges for formulation in aqueous vehicles but can also enhance absorption through the skin. researchgate.net Generally, the length of the ester chain correlates with the duration of action; longer esters like enanthate provide a more prolonged effect compared to shorter esters like propionate.
| Feature | Drostanolone (Unesterified) | This compound |
| Chemical Modification | No ester at 17β-hydroxyl group | Enanthate ester at 17β-hydroxyl group |
| Lipophilicity | Lower | Higher |
| Release Rate | Rapid | Slow and sustained |
| Half-life | Short | Significantly extended chemicalbook.com |
| Mechanism of Action | Direct binding to androgen receptors | Acts as a prodrug; ester is cleaved to release active drostanolone mdpi.com |
Influence of Methyl Substitutions on Androgen Receptor Binding and Metabolism
Drostanolone is chemically known as 2α-methyl-dihydrotestosterone. wikipedia.orgwikipedia.org The key structural modification, apart from the ester, is the addition of a methyl group at the carbon-2 alpha position of the steroid's A-ring. wikipedia.org This seemingly minor addition has a profound impact on the molecule's metabolic stability and anabolic potential.
The primary role of the 2α-methyl group is to protect the molecule from metabolic breakdown in target tissues. Specifically, it increases the steroid's resistance to the enzyme 3-hydroxysteroid dehydrogenase (3α-HSD), which is abundant in skeletal muscle tissue. wikipedia.org This enzyme typically deactivates DHT by converting it into a weakly androgenic metabolite. By sterically hindering the action of 3α-HSD, the 2α-methyl group allows drostanolone to remain active in muscle tissue for a longer period, thereby considerably increasing its anabolic strength. wikipedia.org
Correlation between Structural Modifications and Molecular/Cellular Interactions
The specific structure of drostanolone dictates its interactions at the molecular and cellular levels. As a derivative of DHT, it is a potent agonist of the androgen receptor (AR). wikipedia.orgwikipedia.org Upon entering a target cell, drostanolone binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins. nih.gov The activated AR-drostanolone complex then translocates to the cell nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) on target genes, modulating their transcription. mdpi.com
The structural features of drostanolone—the 2α-methyl group and its 5α-reduced nature—prevent it from interacting with the aromatase enzyme. chemicalbook.comwikipedia.org As a result, drostanolone cannot be converted into estrogenic metabolites. chemicalbook.comwikipedia.org This is a significant difference from testosterone (B1683101), which can be aromatized to estradiol. This lack of aromatization means that its cellular effects are purely androgenic and anabolic, without the estrogenic side effects often associated with other steroids.
Furthermore, studies on the biotransformation of this compound have shown that even minor metabolic modifications can alter its biological activity. For example, the introduction of hydroxyl groups or the creation of double bonds at different positions on the steroid nucleus can significantly change the compound's anti-cancer activity against various human cancer cell lines, such as HeLa, PC-3, H460, and HCT116. frontiersin.org This highlights the sensitive relationship between the steroid's three-dimensional structure and its interaction with cellular targets. frontiersin.org
Comparative SAR with Related Steroidal Compounds (e.g., Dihydrotestosterone (B1667394), Testosterone)
Comparing the structure-activity relationship of drostanolone to that of dihydrotestosterone (DHT) and testosterone clarifies the rationale behind its design.
Drostanolone vs. Dihydrotestosterone (DHT): Drostanolone is a direct derivative of DHT. chemicalbook.com Both are pure androgens that cannot be converted to estrogen. wikipedia.org The key structural difference is the 2α-methyl group on drostanolone. wikipedia.org This addition enhances the anabolic activity of drostanolone by protecting it from rapid metabolic deactivation in muscle tissue by the 3α-HSD enzyme, a major metabolic pathway for DHT. wikipedia.org This makes drostanolone a more potent anabolic agent in muscle tissue than its parent compound.
Drostanolone vs. Testosterone: Testosterone is the primary male androgen and serves as the precursor to DHT. Unlike drostanolone, testosterone can be converted to DHT by the 5α-reductase enzyme in certain tissues. nih.gov A more critical difference is that testosterone can be aromatized into estradiol, leading to potential estrogenic effects. hgh.to Drostanolone's structure as a DHT derivative makes it completely resistant to aromatization. chemicalbook.comwikipedia.org This structural difference leads to a qualitative difference in their biological actions; drostanolone promotes lean muscle growth without the water retention associated with the estrogenic activity of testosterone. chemicalbook.com The anabolic-to-androgenic ratio of drostanolone is reported to be 3-4 times that of testosterone (which has a baseline ratio of 1:1). iiab.me
| Compound | Structural Base | 2α-Methyl Group | Aromatization to Estrogen | Anabolic:Androgenic Ratio | Primary Metabolic Fate |
| Testosterone | Androstene | No | Yes | ~1:1 iiab.me | Conversion to DHT and Estradiol; other metabolites |
| Dihydrotestosterone (DHT) | Androstane | No | No | ~1:1 iiab.me | Rapid reduction by 3α-HSD in muscle |
| Drostanolone | Androstane | Yes | No | 1:3–1:4 iiab.me | Resistant to 3α-HSD deactivation wikipedia.orgwikipedia.org |
Applications of Research in Analytical Science and Forensic Chemistry
Development of Reference Materials for Drostanolone (B1670957) Enanthate
The foundation of accurate analytical testing in forensic and doping control laboratories is the availability of high-purity, certified reference materials (CRMs). For drostanolone enanthate, these materials are essential for method validation, calibration, and quality control, ensuring that analytical results are traceable and comparable across different laboratories.
The production of CRMs for substances like this compound is a meticulous process governed by internationally recognized standards, primarily ISO 17034. This standard outlines the requirements for the competence of reference material producers, ensuring the quality and reliability of the final product. Organizations such as the National Measurement Institute of Australia (NMIA) produce this compound as a certified reference material, providing it in a neat (pure) format for laboratory use lgcstandards.com.
The development process involves several key stages:
Synthesis and Purification: The initial synthesis of this compound is followed by extensive purification to achieve a very high degree of chemical purity, often exceeding 98% caymanchem.combiomol.com.
Comprehensive Characterization: The identity and structure of the compound are unequivocally confirmed using various spectroscopic and spectrometric techniques. This includes determining its molecular formula (C₂₇H₄₄O₃) and molecular weight (416.6 g/mol ) lgcstandards.comcaymanchem.com. Techniques like single-crystal X-ray diffraction can be used to elucidate the precise three-dimensional structure of the molecule mdpi.com.
Purity Assessment: The purity of the reference material is rigorously assessed. This is not a single measurement but a comprehensive evaluation that may include techniques like High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Homogeneity and Stability Studies: The batch of reference material is tested for homogeneity to ensure that every vial has the same concentration of the analyte. Stability studies are also conducted under various storage conditions (e.g., -20°C) to determine the shelf-life of the material, which can be four years or more caymanchem.com.
These certified reference standards are then used by analytical laboratories to prepare calibrators and controls for their analytical instrumentation, ensuring the accuracy and legal defensibility of their findings caymanchem.comglpbio.com.
Methodologies for Detection in Forensic and Doping Control Contexts
The detection of this compound and its metabolites relies on sophisticated analytical methodologies, primarily centered around chromatography coupled with mass spectrometry. The choice of method depends on the biological matrix being analyzed and the specific analytical goals, such as screening for a wide range of substances or confirming the presence of a specific compound.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques in anti-doping analysis uit.no. For GC-MS analysis, steroids like drostanolone are often derivatized to improve their volatility and chromatographic behavior nih.govnih.gov. LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), offers high sensitivity and specificity, often with simpler sample preparation than GC-MS uit.nonih.gov.
The general workflow for detecting this compound and its metabolites in a doping control context involves:
Sample Preparation: This can range from simple "dilute-and-shoot" methods for urine to more complex liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the matrix nih.gov. For esterified steroids, care must be taken to prevent hydrolysis of the ester bond during this process.
Chromatographic Separation: The sample extract is injected into a chromatographic system (either GC or LC) to separate the various compounds present.
Mass Spectrometric Detection: As the separated compounds exit the chromatography column, they are ionized and detected by a mass spectrometer. The mass spectrometer provides information about the mass-to-charge ratio of the parent molecule and its fragmentation pattern, which serves as a molecular fingerprint for identification.
The sensitivity of these methods is paramount, with the ability to detect substances at very low concentrations (e.g., parts per billion or even parts per trillion) being crucial for effective doping control clinicallab.com.
While urine has traditionally been the primary matrix for doping control, there is growing interest in alternative matrices that can provide different or complementary information.
Hair Analysis: Hair offers a much wider window of detection compared to urine, potentially revealing a history of substance use over months or even years, depending on the length of the hair sample. The parent compound, this compound, can be incorporated into the hair shaft, providing direct evidence of its administration. Analytical methods for hair typically involve decontamination of the hair surface, followed by extraction of the analytes from the hair matrix, often using methanol-based solvents. The extracts are then analyzed by sensitive techniques like GC-MS/MS or LC-MS/MS.
Dried Blood Spots (DBS): DBS sampling is a minimally invasive technique where a small amount of blood from a finger prick is spotted onto a filter card nih.gov. This method simplifies sample collection, storage, and transportation. DBS analysis is particularly valuable for detecting intact steroid esters like this compound, which provides unequivocal proof of the administration of an exogenous steroid nih.gov. The stability of analytes in DBS can be a significant advantage over liquid blood or urine, especially for compounds prone to degradation ugent.be. Analytical methods for DBS involve extracting the analytes from the paper matrix, followed by analysis, typically using LC-MS/MS ugent.bewaters.comsci-hub.se. The development of methods for the simultaneous detection of multiple steroid esters in DBS has enhanced the efficiency of this approach in doping control nih.govnih.gov.
Interactive Data Table: Comparison of Matrices for this compound Detection
| Feature | Urine | Hair | Dried Blood Spots (DBS) |
| Window of Detection | Days to weeks | Months to years | Days to weeks |
| Primary Analytes | Metabolites (free and conjugated) | Parent compound (ester) and metabolites | Parent compound (ester) and metabolites |
| Invasiveness | Non-invasive | Minimally invasive | Minimally invasive |
| Ease of Collection | Relatively easy | Requires trained personnel | Easy, can be self-collected |
| Sample Stability | Prone to degradation | Generally stable | Good stability |
| Primary Advantage | Standardized, well-established methods | Long-term history of use | Ease of collection and transport, detects intact ester |
Steroidomics is a sub-field of metabolomics that focuses on the comprehensive analysis of all steroids in a biological sample. This "steroid profile" can provide a more holistic view of an individual's endocrine status. In the context of doping control, untargeted steroidomics approaches are being explored to discover new biomarkers of AAS use.
By using high-resolution mass spectrometry platforms like LC-QTOF-MS, researchers can analyze urine samples collected after the administration of a substance like drostanolone and look for all detectable metabolites, not just the ones they are specifically targeting nih.gov. This approach has led to the identification of novel, long-term metabolites of drostanolone. For instance, studies have identified new sulfate (B86663) and glucuronide conjugates of drostanolone that can be detected for extended periods after administration nih.govnih.gov.
One study identified two new potential biomarkers for drostanolone misuse: 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate (S4) and 2α-methyl-5α-androstan-17-one-3α-glucuronide (G1), which could be detected for up to 24 days post-administration nih.gov. The discovery of such long-term metabolites is crucial for extending the detection window and improving the effectiveness of anti-doping programs. The sulfated analogue of the main drostanolone metabolite (3α-hydroxy-2α-methyl-5α-androstan-17-one) has also been identified as a long-term marker, detectable for up to 24 days nih.govresearchgate.net.
The detection of esterified steroids like this compound presents several analytical challenges:
Long Detection Windows: The enanthate ester provides a slow release of the active drostanolone molecule, leading to a prolonged presence of its metabolites in the body. While this is an advantage for detection, it also requires analytical methods that are robust and can consistently detect low concentrations of metabolites over extended periods nih.govresearchgate.net.
Stability of the Ester: The ester bond can be susceptible to hydrolysis, both in vivo and in vitro during sample storage and preparation. The detection of the intact ester in blood or hair is direct proof of administration, so analytical methods must be carefully designed to prevent its degradation before analysis ki.se.
Metabolite Complexity: Drostanolone is extensively metabolized, leading to a variety of phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) metabolites nih.govnih.gov. Identifying the most appropriate target metabolites for long-term detection is an ongoing area of research.
Sensitivity Requirements: As athletes may use low doses to avoid detection, the analytical methods must be highly sensitive to detect the resulting low concentrations of metabolites clinicallab.com. The continuous improvement in the sensitivity of mass spectrometric instrumentation is a key factor in addressing this challenge.
Distinguishing Endogenous and Exogenous Steroids: While drostanolone is a synthetic steroid and not produced endogenously, the broader challenge in steroid analysis is distinguishing between natural hormones and their synthetic counterparts. This often requires sophisticated techniques like Isotope Ratio Mass Spectrometry (IRMS) nih.gov.
Interactive Data Table: Key Drostanolone Metabolites and Detection Data
| Metabolite/Biomarker | Chemical Name | Matrix | Typical Detection Window | Analytical Technique |
| G1 | 2α-methyl-5α-androstan-17-one-3α-glucuronide | Urine | Up to 24 days | LC-QTOF-MS |
| S4 | 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate | Urine | Up to 24 days | LC-QTOF-MS |
| Sulfated Drost-1 | Sulfated 3α-hydroxy-2α-methyl-5α-androstan-17-one | Urine | Up to 24 days | GC-CI-MS/MS |
| Glucuronidated Drost-1 | Glucuronidated 3α-hydroxy-2α-methyl-5α-androstan-17-one | Urine | Up to 29 days | GC-MS |
Future Directions in Drostanolone Enanthate Research
Advancements in Biocatalytic Synthesis of Novel Derivatives
The future of steroid synthesis is increasingly moving towards biocatalysis, a method that utilizes microorganisms or isolated enzymes to perform specific chemical reactions. This approach offers a greener and more precise alternative to traditional chemical synthesis. In the context of drostanolone (B1670957) enanthate, microbial biotransformation has been successfully employed to create novel derivatives.
Research has demonstrated that fungi such as Cephalosporium aphidicola and Fusarium lini can metabolize drostanolone enanthate into new compounds. mdpi.comwikipedia.org This process, conducted at a pH of 7.0 and a temperature of 26°C, involves enzymatic activities like hydroxylation, oxidation, and reduction. mdpi.com These microbial transformations have yielded a variety of metabolites, some of which exhibit interesting biological activities. For instance, studies have evaluated the cytotoxic potential of these new derivatives against various cancer cell lines, identifying some metabolites with greater activity than the parent compound. wikipedia.org
The enzymes within these microorganisms, such as reductases, oxidases, and dehydrogenases, catalyze regio- and stereospecific modifications of the steroid's core structure. mdpi.com This specificity is a significant advantage over conventional synthesis, which often requires multiple steps of protection and deprotection to achieve the desired modification.
Interactive Table: Biotransformation of this compound by C. aphidicola and F. lini
| Original Compound | Microorganism | Resulting Metabolites (Examples) | Type of Transformation |
|---|---|---|---|
| This compound | Cephalosporium aphidicola | 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane | Hydroxylation |
| This compound | Cephalosporium aphidicola | 2α-methyl-7α-hydroxy-5α-androstan-3,17-dione | Hydroxylation, Oxidation |
| This compound | Fusarium lini | 2-methylandrosta-11α-hydroxy-1,4-diene-3,17-dione | Hydroxylation, Dehydrogenation |
Future research in this area will likely focus on identifying and isolating the specific enzymes responsible for these transformations. This could lead to the development of cell-free enzymatic systems for the even more controlled and efficient synthesis of novel drostanolone derivatives with potentially unique pharmacological profiles.
Refinement of Ultra-Sensitive Detection Techniques
The detection of this compound and its metabolites is a critical area of research, particularly in the context of anti-doping science. The drive for lower detection limits and longer detection windows has spurred significant advancements in analytical instrumentation and methodologies.
Currently, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques for identifying anabolic steroids in biological samples. mdpi.comwikipedia.org However, the focus is shifting towards more advanced platforms like high-resolution mass spectrometry (HRMS), including techniques such as gas chromatography-Orbitrap mass spectrometry (GC-Orbitrap-HRMS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). oup.comnih.gov These technologies offer superior sensitivity and selectivity, allowing for the detection of minute concentrations of target compounds.
A key area of refinement is the direct detection of phase II metabolites, such as glucuronide and sulfate (B86663) conjugates, without the need for a hydrolysis step. wikipedia.orgnih.gov This approach not only simplifies sample preparation but also allows for the identification of long-term metabolites that may otherwise be missed. For instance, studies on drostanolone have identified new sulfate and glucuronide conjugates in urine that can serve as long-term biomarkers of its use. nih.govnih.gov One such metabolite, 2α-methyl-5α-androstan-17-one-6β-ol-3α-sulfate (S4), has been detected up to 24 days post-administration. nih.govnih.gov
Interactive Table: Advanced Techniques for Drostanolone Metabolite Detection
| Technique | Key Advantage | Type of Metabolite Detected | Example Application |
|---|---|---|---|
| LC-QTOF-MS | High mass accuracy and sensitivity | Phase I and Phase II (sulfates, glucuronides) | Identification of 11 drostanolone metabolites in urine, including 5 new sulfates. nih.gov |
| GC-Orbitrap-HRMS | High resolution and retrospective data analysis | Wide range of anabolic steroids and their metabolites | Screening for over 70 anabolic androgenic steroids in human urine. oup.com |
| UPLC-MS/MS | Simultaneous detection of intact metabolites | Phase I, glucuronides, and sulfates | Enhanced screening capabilities by incorporating new phase II metabolites. wikipedia.org |
Future research will likely focus on further miniaturizing these technologies, developing novel sample preparation techniques like dried blood spot analysis, and applying metabolomics strategies to uncover new, even longer-term biomarkers of this compound administration. nih.govnih.gov
Deeper Exploration of Molecular Mechanisms in in vitro and Animal Models
Understanding the precise molecular mechanisms through which this compound exerts its effects is fundamental to a complete scientific picture of the compound. As a prodrug, this compound is hydrolyzed to its active form, drostanolone, which is a derivative of dihydrotestosterone (B1667394) (DHT). oup.comnih.gov Its primary mechanism of action is binding to and activating the androgen receptor (AR), a protein that acts as a ligand-dependent transcription factor. nih.govnih.gov
In vitro studies are crucial for dissecting these mechanisms at a cellular level. For example, research has utilized various human cancer cell lines to evaluate the cytotoxic effects of this compound and its microbially-synthesized metabolites. wikipedia.org These studies provide valuable data on the potential anti-proliferative activities of these compounds. For example, biotransformed metabolites of this compound have shown greater cytotoxic activity against prostate (PC-3) and colon (HCT116) cancer cell lines than the parent compound. wikipedia.org
Interactive Table: In Vitro Cytotoxicity of this compound and its Metabolites
| Cell Line | Cancer Type | Compound | IC₅₀ (μM) |
|---|---|---|---|
| PC-3 | Prostate Cancer | This compound (1) | 96.2 ± 3.0 |
| PC-3 | Prostate Cancer | Metabolite 8 | 51.8 ± 3.4 |
| HCT116 | Colon Cancer | This compound (1) | 3.1 ± 3.2 |
Animal models, though not extensively detailed in the public scientific literature specifically for this compound's molecular mechanisms, are essential for understanding its physiological effects on muscle growth, metabolism, and other androgen-sensitive tissues. researchgate.net Studies using animal models for other AAS have demonstrated effects on satellite cell proliferation, myonuclear number, and the expression of genes involved in protein synthesis. researchgate.net Future research utilizing advanced animal models, such as genetically modified mice with altered androgen receptor function, could provide deeper insights into the specific pathways modulated by drostanolone. A more profound exploration in both in vitro and animal models will be necessary to fully elucidate the downstream signaling cascades and gene regulatory networks affected by drostanolone's interaction with the androgen receptor.
Computational Chemistry and Modeling for SAR Predictions
Computational chemistry and molecular modeling have become indispensable tools in modern pharmacology and toxicology for predicting the biological activity of compounds based on their chemical structure. For this compound, these in silico approaches can provide valuable insights into its structure-activity relationships (SAR), particularly concerning its interaction with the androgen receptor.
The fundamental principle of SAR for anabolic steroids is that minor modifications to the steroid's core structure can significantly alter its binding affinity for the androgen receptor and, consequently, its anabolic and androgenic potency. wikipedia.org Drostanolone's structure, being a 2α-methyl derivative of dihydrotestosterone, is a prime example of such a modification, which enhances its anabolic properties. wikipedia.org
Computational techniques that are central to SAR predictions include:
Molecular Docking: This method predicts the preferred orientation of a ligand (like drostanolone) when bound to a receptor (the AR) to form a stable complex. endocrine-abstracts.orgacs.org By calculating the binding energy, researchers can estimate the affinity of different drostanolone derivatives for the AR, helping to predict their potential potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. researchgate.net By developing QSAR models for a series of steroid compounds, it is possible to predict the activity of new, unsynthesized drostanolone derivatives. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the binding process and the stability of the interaction. researchgate.net This can be particularly useful for understanding how structural changes in drostanolone might affect the conformation and function of the androgen receptor. acs.org
Future research will likely involve the development of more sophisticated and predictive computational models. These models could be used to virtually screen libraries of novel drostanolone derivatives, prioritizing the most promising candidates for synthesis and biological testing. This in silico-first approach can significantly accelerate the pace of research while reducing the costs and ethical concerns associated with extensive laboratory experimentation. mdpi.comoup.com
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Drostanolone Enanthate in forensic or biological samples?
this compound can be detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Full-scan mass spectra (e.g., m/z 416.6 for the [M+H]+ ion) and library matching are critical for identification, though stricter criteria are needed to minimize false positives . Complementary methods like thin-layer chromatography (TLC) and high-resolution electron ionization mass spectrometry (HREI-MS) are used for structural validation of metabolites in biotransformation studies .
Q. How can researchers distinguish this compound from structurally similar anabolic steroids in doping control analyses?
Key markers include its molecular formula (C27H44O3), esterification at the 17β position, and unique fragmentation patterns in MS/MS. Metabolites like S4 (2α-methyl-5α-androstane-17-keto-6β-ol-3α-sulfate) and G1 (glucuronidated form) are detectable via liquid-liquid extraction and LC-MS/MS up to 24 days post-administration, serving as long-term biomarkers . Comparative studies with esters like Trenbolone Enanthate (m/z 401) highlight the importance of [M+H]+ ion differentiation .
Q. What experimental models are suitable for preliminary cytotoxicity screening of this compound and its derivatives?
The MTT assay in cancer cell lines (e.g., prostate PC-3, lung H460, colon HCT116) is widely used to evaluate cytotoxicity. Normal fibroblast lines (e.g., 3T3) serve as controls to assess specificity. Metabolites isolated via gradient solvent systems and HPLC should undergo structural validation using 1H-/13C-NMR and X-ray crystallography .
Advanced Research Questions
Q. How do structural modifications (e.g., ester chain length) influence the pharmacokinetics and bioactivity of Drostanolone derivatives?
The enanthate ester’s heptanoic acid chain prolongs half-life compared to propionate, altering absorption and metabolic stability. In vitro studies using microbial biotransformation (e.g., Cephalosporium aphidicola) reveal hydroxylation at positions 3α, 7α, and 14α, producing metabolites with distinct cytotoxic profiles. For example, 2α-methyl-3α,14α,17β-trihydroxy-5α-androstane (metabolite 2) showed selective activity against HCT116 cells .
Q. What methodological challenges arise in reconciling contradictory data on this compound’s therapeutic potential versus its androgenic effects?
Discrepancies often stem from dose-dependent responses and model specificity. For instance, in vivo studies in breast cancer models (e.g., using Drostanolone Propionate) reported tumor suppression but noted androgenic side effects at higher doses . Researchers must standardize variables like administration routes (intramuscular vs. oral) and use androgen receptor (AR)-negative cell lines to isolate non-androgenic mechanisms .
Q. How can researchers design robust in vitro-in vivo correlation (IVIVC) studies for this compound’s metabolites?
IVIVC requires parallel metabolite profiling in both systems. For example, microbial fermentation products (e.g., 2α-methyl-7α-hydroxy-5α-androst-3,17-dione) should be compared to in vivo urinary metabolites using identical LC-MS/MS parameters. Statistical tools like partial least squares (PLS) regression can correlate cytotoxicity (IC50 values) with pharmacokinetic parameters (Cmax, AUC) .
Methodological Considerations
- Data Validation : Cross-reference HREI-MS, NMR, and X-ray diffraction data to confirm metabolite structures .
- Ethical Compliance : Adhere to Schedule III regulations (U.S.) for handling and disposal .
- Open Science : Share raw spectra and crystallography data via repositories to enhance reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
